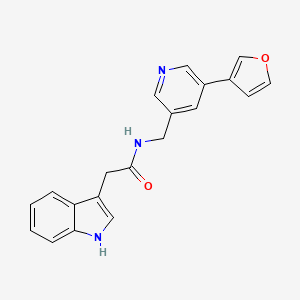

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide

Description

Properties

IUPAC Name |

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(1H-indol-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O2/c24-20(8-17-12-22-19-4-2-1-3-18(17)19)23-10-14-7-16(11-21-9-14)15-5-6-25-13-15/h1-7,9,11-13,22H,8,10H2,(H,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQRTYVZEUWTIKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(=O)NCC3=CC(=CN=C3)C4=COC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyridine ring, followed by the introduction of the furan group and the indole moiety. Common synthetic routes include:

Friedel-Crafts Acylation: To introduce the pyridine ring.

C-C Bond Formation Reactions: Such as Suzuki coupling, to attach the furan group.

Amide Bond Formation: Using coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final amide bond.

Industrial Production Methods: On an industrial scale, the synthesis of this compound would involve optimizing reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and purification techniques like column chromatography.

Types of Reactions:

Oxidation: The furan ring can undergo oxidation to form furan-3-carboxylic acid derivatives.

Reduction: The pyridine ring can be reduced to form pyridine derivatives.

Substitution Reactions: Various substituents can be introduced at different positions on the pyridine and indole rings.

Common Reagents and Conditions:

Oxidation: Using oxidizing agents like KMnO4 (potassium permanganate) or CrO3 (chromium trioxide).

Reduction: Using reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride).

Substitution: Using electrophilic or nucleophilic substitution reactions with appropriate reagents.

Major Products Formed:

Oxidation Products: Furan-3-carboxylic acid derivatives.

Reduction Products: Reduced pyridine derivatives.

Substitution Products: Various substituted pyridine and indole derivatives.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may bind to certain receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Table 1: Key Physicochemical Properties of Indole-Based Acetamide Derivatives

Key Observations :

- Melting Points : Compounds with halogen substitutions (e.g., 2b with Cl) exhibit higher melting points (~240°C), likely due to increased molecular symmetry and intermolecular interactions .

- Spectroscopic Data : The indole NH proton resonates at δ 10.8 ppm in compound 3, consistent with hydrogen bonding in similar derivatives .

Table 2: Bioactivity Profiles of Selected Acetamide Derivatives

Key Observations :

- TSPO Binding: FGIN-1–27 and Ro5-4864 exhibit nanomolar affinities for TSPO, a target implicated in neurodegenerative diseases .

- Cytotoxicity : Compound 3 (N-(2-(1H-Indol-3-yl)-2-oxoethyl)-acetamide) shows moderate activity, highlighting the role of the indole-acetamide scaffold in anticancer effects .

Functional Group Impact on Activity

- Indole Moiety : Critical for π-π stacking and hydrogen bonding in receptor interactions (e.g., TSPO ligands in ) .

- Furan/Pyridine Hybrids : The pyridine-furan core in the target compound may enhance solubility and metabolic stability compared to purely aromatic systems (e.g., benzothiazole derivatives in ) .

- Substituent Effects : Halogenation (e.g., Cl in 2b) improves thermal stability but may reduce bioavailability due to increased hydrophobicity .

Biological Activity

N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a furan ring, a pyridine moiety, and an indole derivative. This article aims to provide a comprehensive overview of the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound possesses several functional groups that may contribute to its biological activity:

- Furan Ring : Known for its role in various biological processes and interactions.

- Pyridine Moiety : Often associated with neuroactive compounds.

- Indole Derivative : Commonly found in many biologically active substances, particularly in the context of cancer therapy.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets. Preliminary docking studies suggest potential binding affinities with receptors such as serotonin and dopamine receptors, which are crucial for mood regulation and neurological functions. Additionally, it may interact with enzymes involved in metabolic pathways, influencing its pharmacokinetic profile.

Anticancer Potential

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives with structural similarities can inhibit the growth of various cancer cell lines:

| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 4.2 | Apoptosis induction |

| Compound B | A549 | 36.12 | Cell cycle arrest |

| Compound C | HepG2 | 17.82 | Inhibition of proliferation |

These findings highlight the potential of this compound as a candidate for further exploration in cancer therapy.

Antimicrobial Activity

The compound's structure suggests possible antimicrobial properties. Similar compounds have demonstrated effectiveness against various pathogens:

| Compound Name | Pathogen Tested | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound D | Staphylococcus aureus | 5.0 | Cell wall synthesis inhibition |

| Compound E | Escherichia coli | 10.0 | DNA replication interference |

Case Studies and Research Findings

-

Case Study on Antitumor Activity :

A study evaluated the efficacy of this compound against several cancer cell lines. The compound exhibited a significant inhibitory effect on cell proliferation, particularly in MCF7 and A549 cell lines, with IC50 values comparable to established chemotherapeutics. -

Exploration of Neuroactive Properties :

In a separate study focusing on neuroactive compounds, derivatives similar to this compound were assessed for their ability to modulate serotonin receptor activity. Results indicated promising interactions that could lead to mood-enhancing effects.

Q & A

Q. What are the standard synthetic routes for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(1H-indol-3-yl)acetamide?

The synthesis typically involves:

- Alkylation : Reacting intermediates like 2-((4-amino-5-(furan-2-yl)-1,2,4-triazol-3-yl)thio)-N-aryl-substituted α-chloroacetamides with KOH to form acetamide derivatives .

- Paal-Knorr condensation : Modifying the amino group at the 4th position of the triazole ring to introduce a pyrolium fragment, enhancing structural complexity .

- Purification via flash column chromatography to isolate the final product .

Q. Which spectroscopic techniques are used to confirm the structure of this compound?

Key methods include:

- 1H NMR and IR spectroscopy : To identify functional groups (e.g., indole NH, furan C-O-C, acetamide carbonyl) and verify substituent positions .

- LC-MS : For molecular weight confirmation and purity assessment .

- Elemental analysis : To validate empirical formulas .

- X-ray crystallography (if crystals are obtainable): For absolute stereochemical assignment .

Q. How can computational tools predict the biological activity of this compound?

- PASS program : Predicts potential biological targets (e.g., anti-inflammatory, enzyme inhibition) based on structural similarity to known bioactive molecules .

- Molecular docking : Evaluates binding affinity to receptors (e.g., indole-related serotonin receptors) using software like AutoDock or Schrödinger .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during characterization?

- Multi-technique validation : Combine experimental data (e.g., HRMS for exact mass, 2D NMR for connectivity) with density functional theory (DFT) calculations to model vibrational (IR) and electronic (UV-Vis) spectra .

- X-ray crystallography : Provides unambiguous structural confirmation when spectral interpretations conflict .

Q. What strategies improve synthetic yield and purity?

- Optimize reaction conditions : Adjust solvent polarity (e.g., DMF for alkylation), temperature (80–100°C for condensation), and catalyst loading (e.g., KOH stoichiometry) .

- Protecting groups : Use tert-butyldimethylsilyl (TBS) groups to shield reactive sites (e.g., indole NH) during synthesis .

- Chromatographic gradients : Fine-tune mobile-phase ratios in HPLC or flash chromatography to separate structurally similar byproducts .

Q. How to design derivatives for enhanced anti-exudative activity?

- Structure-activity relationship (SAR) studies :

- Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) on the pyridine ring to modulate electron density and receptor interactions .

- Replace the furan moiety with bioisosteres (e.g., thiophene) to improve metabolic stability .

- In vivo models : Test derivatives in rat paw edema assays at doses of 10–50 mg/kg, monitoring exudate volume reduction .

Q. What experimental designs are recommended for assessing pharmacokinetics?

- In vitro assays :

- Microsomal stability (human liver microsomes) to estimate metabolic half-life .

- Caco-2 permeability for intestinal absorption potential .

- In vivo studies :

- Administer the compound intravenously (IV) and orally (PO) in rodents, measuring plasma concentration via LC-MS/MS to calculate bioavailability .

Notes

- For advanced SAR studies, cross-validate computational predictions with in vitro/in vivo assays to minimize false positives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.